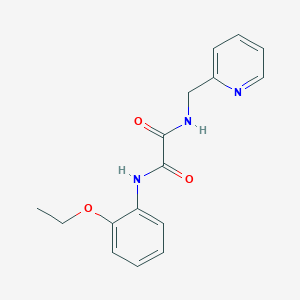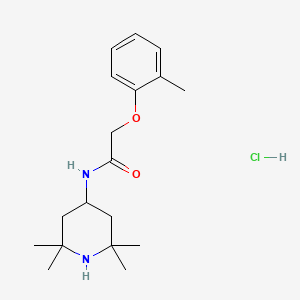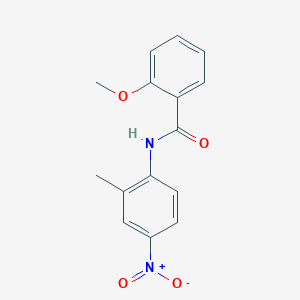![molecular formula C14H19Cl2NO6 B5218161 2-[4-(2,3-Dichlorophenoxy)butylamino]ethanol;oxalic acid](/img/structure/B5218161.png)
2-[4-(2,3-Dichlorophenoxy)butylamino]ethanol;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,3-Dichlorophenoxy)butylamino]ethanol;oxalic acid is a chemical compound that combines the properties of 2,3-dichlorophenoxy and butylaminoethanol with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-Dichlorophenoxy)butylamino]ethanol typically involves the reaction of 2,3-dichlorophenol with butylamine to form the intermediate 2,3-dichlorophenoxybutylamine. This intermediate is then reacted with ethylene oxide to produce 2-[4-(2,3-Dichlorophenoxy)butylamino]ethanol. The final step involves the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-Dichlorophenoxy)butylamino]ethanol;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce chlorinated phenoxy compounds, while reduction can yield simpler amines or alcohols.
Scientific Research Applications
2-[4-(2,3-Dichlorophenoxy)butylamino]ethanol;oxalic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-Dichlorophenoxy)butylamino]ethanol;oxalic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar phenoxy structure.
2,4-Dichlorophenoxybutyric acid: Another herbicide with a similar chemical backbone.
2,4,5-Trichlorophenoxyacetic acid: A related compound with additional chlorine atoms.
Uniqueness
2-[4-(2,3-Dichlorophenoxy)butylamino]ethanol;oxalic acid is unique due to its combination of phenoxy and butylaminoethanol moieties with oxalic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[4-(2,3-dichlorophenoxy)butylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO2.C2H2O4/c13-10-4-3-5-11(12(10)14)17-9-2-1-6-15-7-8-16;3-1(4)2(5)6/h3-5,15-16H,1-2,6-9H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYTVBOKNAJTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCCCNCCO.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5218090.png)

![2-[4-[(Benzylamino)-hydroxymethylidene]pyridin-1-yl]-1-(4-methylphenyl)ethanone](/img/structure/B5218101.png)
![Methyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yl]oxypropanoate](/img/structure/B5218102.png)
![N'-[4-(2-methyl-5-oxo-4-propyloxolan-2-yl)-1,3-thiazol-2-yl]benzohydrazide;hydrobromide](/img/structure/B5218106.png)
![(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5218116.png)

![2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B5218138.png)

![1-[3-(5-Chloro-1,3-benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea](/img/structure/B5218169.png)
![N-(3-bromo-4-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5218173.png)
![1-[2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B5218180.png)
![1-(4-bromophenyl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5218183.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5218193.png)
